(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroanalytical data such as IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as NMR, IR, and mass spectrometry. For example, the 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the compound, respectively .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone have been studied for their antimicrobial properties. Patel et al. (2011) synthesized derivatives with varying degrees of activity against bacteria and fungi, indicating potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Biological Activity
Mhaske et al. (2014) investigated derivatives for their in vitro antibacterial activity, demonstrating moderate to good antimicrobial effects (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Insecticidal Activity
Ding et al. (2019) found that certain derivatives showed notable insecticidal activities against armyworm, suggesting their potential use in pest control (Ding, Pan, Yin, Tan, & Zhang, 2019).
Anti-mycobacterial Potential
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype against Mycobacterium tuberculosis, suggesting a role in treating tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Corrosion Inhibition
Singaravelu, Bhadusha, & Dharmalingam (2022) explored the use of related compounds as corrosion inhibitors for mild steel in acidic medium, showing significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized derivatives showing significant anticancer and antituberculosis activities, highlighting their potential in medical applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural Characterization and Docking Studies
Lv et al. (2013) and Shahana & Yardily (2020) conducted structural characterization and docking studies on similar compounds, aiding in understanding their antibacterial activity (Lv, Ding, & Zhao, 2013); (Shahana & Yardily, 2020).
Anti-inflammatory Activity
Ahmed, Molvi, & Khan (2017) synthesized novel derivatives and evaluated them for anti-inflammatory activity, showing promising results (Ahmed, Molvi, & Khan, 2017).
Imaging in Parkinson's Disease
Wang et al. (2017) synthesized a compound related to (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone for potential use in PET imaging for Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Future Directions
properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S2/c1-26-11-3-2-10(18)15-14(11)19-17(28-15)21-8-6-20(7-9-21)16(23)12-4-5-13(27-12)22(24)25/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPXGRAKKUFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.